molecular formula C8H10BrNO B12087342 5-Bromo-3-(methoxymethyl)-2-methylpyridine

5-Bromo-3-(methoxymethyl)-2-methylpyridine

Cat. No.: B12087342
M. Wt: 216.07 g/mol
InChI Key: NXMZLORSGKQZQB-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 3-position, and a methyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethyl)-2-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-(methoxymethyl)-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydroxymethyl derivatives or dehalogenated products.

Scientific Research Applications

5-Bromo-3-(methoxymethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethyl)-2-methylpyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The methoxymethyl group can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(methoxymethyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxymethyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-3-(methoxymethyl)-2-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-7(5-11-2)3-8(9)4-10-6/h3-4H,5H2,1-2H3

InChI Key

NXMZLORSGKQZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)COC

Origin of Product

United States

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